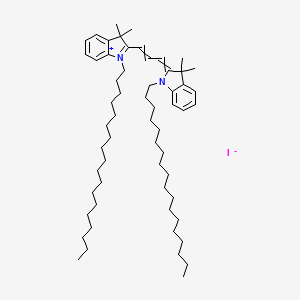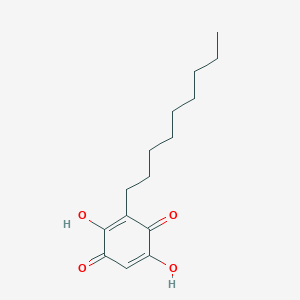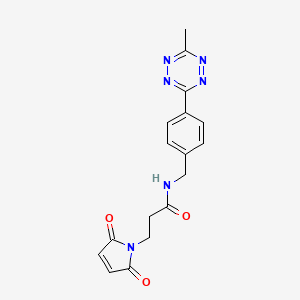
8-Bromoadenosine 5'-triphosphate tetrasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoadenosine 5’-triphosphate tetrasodium: is a synthetic analogue of adenosine triphosphate, a crucial molecule in cellular energy transfer and metabolism. This compound is often used in biochemical and physiological research to study the effects of adenosine triphosphate on various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate tetrasodium involves the bromination of adenosine triphosphate. The process typically starts with adenosine triphosphate, which is then reacted with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenosine moiety .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process would involve scaling up the reaction conditions and optimizing for yield and purity. Industrial production would also include rigorous quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoadenosine 5’-triphosphate tetrasodium can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.
Hydrolysis: Acidic conditions or specific enzymes like phosphatases are used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Adenosine monophosphate and inorganic phosphate are typical products.
Applications De Recherche Scientifique
8-Bromoadenosine 5’-triphosphate tetrasodium is widely used in scientific research due to its ability to mimic adenosine triphosphate. Some key applications include:
Biochemistry: Studying enzyme kinetics and adenosine triphosphate-binding sites.
Cell Biology: Investigating cellular energy metabolism and signaling pathways.
Pharmacology: Exploring the effects of adenosine triphosphate analogues on receptor function.
Medical Research: Potential therapeutic applications in targeting adenosine triphosphate-related pathways
Mécanisme D'action
As an analogue of adenosine triphosphate, 8-Bromoadenosine 5’-triphosphate tetrasodium exerts its effects by interacting with adenosine triphosphate-binding proteins and enzymes. It can activate or inhibit these proteins, depending on the context. The bromine substitution at the 8-position may alter the binding affinity and specificity, providing insights into the molecular mechanisms of adenosine triphosphate-related processes .
Comparaison Avec Des Composés Similaires
- 8-Bromoadenosine monophosphate
- 8-Bromoadenosine diphosphate
- 8-Bromoadenosine triphosphate
Uniqueness: 8-Bromoadenosine 5’-triphosphate tetrasodium is unique due to its specific bromination at the 8-position and the presence of the triphosphate group. This combination allows it to closely mimic the natural adenosine triphosphate while providing additional functional insights through the bromine substitution .
Propriétés
Formule moléculaire |
C10H11BrN5Na4O13P3 |
|---|---|
Poids moléculaire |
674.00 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15BrN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Clé InChI |
KKATWOCPDMJYIH-ZVQJTLEUSA-J |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)


![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)

![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)
![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

